2-Piperidin-1-ylethyl 4-butoxy-2-hydroxybenzoate;hydrochloride
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Overview
Description
2-Piperidin-1-ylethyl 4-butoxy-2-hydroxybenzoate;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidin-1-ylethyl 4-butoxy-2-hydroxybenzoate;hydrochloride typically involves the reaction of 4-butoxy-2-hydroxybenzoic acid with 2-(piperidin-1-yl)ethanol in the presence of a suitable coupling agent. The reaction is usually carried out under reflux conditions in an organic solvent such as dichloromethane or toluene . The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Piperidin-1-ylethyl 4-butoxy-2-hydroxybenzoate;hydrochloride can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent.
Major Products
Scientific Research Applications
2-Piperidin-1-ylethyl 4-butoxy-2-hydroxybenzoate;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Piperidin-1-ylethyl 4-butoxy-2-hydroxybenzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity . The compound may also affect cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Piperidin-1-ylethyl 4-methoxy-2-hydroxybenzoate;hydrochloride: Similar structure but with a methoxy group instead of a butoxy group.
2-Piperidin-1-ylethyl 4-ethoxy-2-hydroxybenzoate;hydrochloride: Similar structure but with an ethoxy group instead of a butoxy group.
Uniqueness
2-Piperidin-1-ylethyl 4-butoxy-2-hydroxybenzoate;hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
2-piperidin-1-ylethyl 4-butoxy-2-hydroxybenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4.ClH/c1-2-3-12-22-15-7-8-16(17(20)14-15)18(21)23-13-11-19-9-5-4-6-10-19;/h7-8,14,20H,2-6,9-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOLFTZVODOTFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)C(=O)OCCN2CCCCC2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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